molecular formula C14H8N4O3 B2392944 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887883-21-8

4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2392944
CAS No.: 887883-21-8
M. Wt: 280.243
InChI Key: RVWFSJZIICQXGC-UHFFFAOYSA-N
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Description

4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyano group, a furan ring, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the oxadiazole intermediate.

    Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano group, furan ring, and oxadiazole ring contribute to its binding affinity and reactivity with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
  • 4-cyano-N-(furan-2-ylmethyl)benzamide

Uniqueness

4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article compiles various studies and findings related to its biological activity, synthesis methods, mechanisms of action, and therapeutic implications.

Structural Overview

The compound features a cyano group , a furan ring , and an oxadiazole ring , which contribute to its chemical properties and biological interactions. The oxadiazole ring, in particular, has been associated with diverse pharmacological activities, including anticancer and antimicrobial effects.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
  • Introduction of the Furan Ring : This is generally done via coupling reactions with the oxadiazole intermediate.
  • Attachment of the Cyano Group : Nucleophilic substitution reactions are used for this purpose.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group enhances binding affinity, while the furan and oxadiazole rings facilitate interactions with biological molecules. These interactions may lead to:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cellular proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some compounds demonstrated IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU-9372.41

These results suggest that modifications in the structure can enhance potency against specific cancer types.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • MAO-B Inhibition : Similar compounds have shown selective inhibition of MAO-B with promising IC50 values, indicating potential for treating neurodegenerative disorders .

Case Studies

  • Study on Oxadiazole Derivatives : A study investigated a series of 1,3,4-oxadiazole derivatives for their anticancer properties. The most potent derivative exhibited significant cytotoxicity against leukemia cell lines and induced apoptosis in a dose-dependent manner .
  • Pharmacokinetic Studies : A pharmacokinetic study on related compounds demonstrated their metabolic pathways using HPLC-MS/MS techniques, revealing important insights into their biotransformation and systemic exposure .

Properties

IUPAC Name

4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O3/c15-8-9-3-5-10(6-4-9)12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h1-7H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWFSJZIICQXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330505
Record name 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887883-21-8
Record name 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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